molecular formula C18H16F2N2O3 B2921913 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide CAS No. 921842-33-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide

Cat. No.: B2921913
CAS No.: 921842-33-3
M. Wt: 346.334
InChI Key: CTHPNVYUBHCPEI-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide is a chemical compound supplied for non-human research and development purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Chemical Identifiers: - CAS Number: 921817-31-4 - Molecular Formula: C18H16F2N2O3 - Molecular Weight: 346.3 g/mol - SMILES: CC1(C)COc2ccc(NC(=O)c3ccc(F)c(F)c3)cc2NC1=O The compound features a benzoxazepin core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structural motif of a 1,4-oxazepine fused to a benzene ring is present in compounds investigated for various pharmacological targets . The specific research applications and biological profile of this compound are an area of ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. Handling Note: All information provided is for research purposes only. The potential applications mentioned are based on structural similarities and should not be considered as established properties of this specific compound.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-18(2)9-25-14-7-6-10(8-13(14)22-17(18)24)21-16(23)15-11(19)4-3-5-12(15)20/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPNVYUBHCPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency in constructing complex molecular architectures in a single step. The process often utilizes carbon nanotubes (CNTs) as heterogeneous catalysts due to their high surface area, reactivity, and stability .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the MCRs using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of CNTs as catalysts in these reactors can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide (Target Compound) C20H18F2N2O3 372.37 2,6-difluorobenzamide; 3,3-dimethyl oxazepine Rigid oxazepine core; enhanced lipophilicity from fluorine atoms .
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide (CAS 921864-41-7) C21H23FN2O3 370.4 3-fluorobenzamide; 5-propyl oxazepine Propyl group introduces flexibility; reduced fluorine content may lower bioactivity .
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide C21H19F3N2O3 404.39 2-(trifluoromethyl)benzamide Trifluoromethyl group increases electron-withdrawing effects and metabolic stability .
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) C14H9ClF2N2O2 310.68 2,6-difluorobenzamide; 4-chlorophenyl urea Widely used insecticide; environmentally hazardous due to persistence .

Key Findings:

  • Fluorine Substitution: The target compound’s 2,6-difluoro pattern aligns with diflubenzuron, a known insecticide, but differs in the urea linkage versus the oxazepine core .
  • Trifluoromethyl vs. Difluoro : Substituting 2,6-difluoro with 2-(trifluoromethyl) increases molecular weight and lipophilicity, which may enhance membrane permeability but complicate solubility .

Crystallographic and Physicochemical Properties

The target compound’s benzo[b][1,4]oxazepine core shares similarities with N-[3,5-dichloro-4-(1,1,2,2-tetrafluoro-ethoxy)phenyl]-2,6-difluorobenzamide (C15H7Cl2F6NO2), which crystallizes in an orthorhombic system (space group Pbca) with N–H⋯O hydrogen bonding driving C(4) chain formation along the [100] axis . In contrast, the target compound’s 3,3-dimethyl group likely disrupts such packing, affecting solubility and melting behavior.

Functional and Environmental Implications

  • Environmental Impact : Diflubenzuron is classified as a marine pollutant (UN3082), suggesting that the target compound’s environmental persistence warrants scrutiny .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide is a complex organic compound belonging to the class of oxazepines. It features a unique structural framework that includes a benzamide moiety and a tetrahydrobenzo[b][1,4]oxazepine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H17F2N2OC_{17}H_{17}F_2N_2O with a molecular weight of approximately 320.34 g/mol. The presence of the dimethyl and oxo groups contributes to its distinctive chemical properties.

PropertyValue
Molecular FormulaC17H17F2N2OC_{17}H_{17}F_2N_2O
Molecular Weight320.34 g/mol
StructureContains benzamide and oxazepine moieties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert antimicrobial , anticancer , and anti-inflammatory effects through various mechanisms:

  • Antimicrobial Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and DNA replication. This suggests that it could be effective against certain bacterial strains.
  • Anticancer Effects : Preliminary studies suggest that it may induce apoptosis (programmed cell death) or inhibit cell proliferation by modulating critical signaling pathways involved in cancer progression.
  • Anti-inflammatory Properties : The compound may interact with inflammatory pathways, potentially reducing inflammation in various biological contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in clinical settings.
  • Research on Anticancer Properties :
    • In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., breast cancer MCF-7 cells) through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
  • Exploration of Anti-inflammatory Effects :
    • An experimental model of inflammation showed that administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a dose-dependent manner. This suggests potential for use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide with high purity?

  • Methodological Answer : The compound is synthesized via amide coupling between the benzooxazepine amine and 2,6-difluorobenzoyl chloride. Key steps include:

  • Coupling Agents : Use EDCI/HOBt or DCC in aprotic solvents (e.g., DMF or acetonitrile) under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
  • Purity Assessment : HPLC (≥95% purity) and structural confirmation via ¹H/¹³C NMR and HRMS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm), amide carbonyl (δ ~165–170 ppm), and dimethyl groups (δ ~1.3–1.5 ppm) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺: ~399.14) with <3 ppm mass error .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzodiazepine ring vibrations .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) with ATP competition studies .
  • Cytotoxicity : MTT/XTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
  • Controls : Include DMSO vehicle and reference inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How can low reproducibility in synthetic yields across batches be systematically addressed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Optimize parameters (temperature: 40–80°C; acyl chloride stoichiometry: 1.1–1.5 eq.) using response surface methodology .
  • Process Monitoring : In situ HPLC or FT-IR to track reaction progress and identify intermediates .
  • Moisture Control : Use molecular sieves (3Å) and argon purging to mitigate hydrolysis .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Validate cell culture conditions (e.g., passage number, serum concentration) and incubation times .
  • Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .

Q. How do substituents on the benzodiazepine core influence metabolic stability?

  • Methodological Answer :

  • Computational Modeling : DFT identifies electron-deficient regions prone to CYP450 oxidation (e.g., para-fluorine groups) .
  • Experimental Validation : Liver microsome assays (human/rat) with LC-MS/MS metabolite profiling .
  • QSAR Models : Correlate logP and polar surface area with microsomal half-life data .

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